
N-tert-Butyl-N'-(5-tert-butyl-1,2-oxazol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea is an organic compound characterized by the presence of tert-butyl groups and an oxazole ring
Méthodes De Préparation
The synthesis of N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea typically involves the reaction of tert-butyl isocyanate with 5-tert-butyl-1,2-oxazole-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the presence of a catalyst or base to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups or the oxazole ring may be targeted.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to yield corresponding amines and carboxylic acids.
Applications De Recherche Scientifique
N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl groups and the oxazole ring contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea can be compared with other similar compounds such as:
N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)thiourea: Similar structure but with a thiourea moiety instead of urea.
N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)carbamate: Contains a carbamate group instead of urea.
N-tert-Butyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)amide: Features an amide group in place of the urea moiety.
Propriétés
Numéro CAS |
55808-72-5 |
|---|---|
Formule moléculaire |
C12H21N3O2 |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
1-tert-butyl-3-(5-tert-butyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C12H21N3O2/c1-11(2,3)8-7-9(15-17-8)13-10(16)14-12(4,5)6/h7H,1-6H3,(H2,13,14,15,16) |
Clé InChI |
MJXOUOSSZBKJGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NO1)NC(=O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


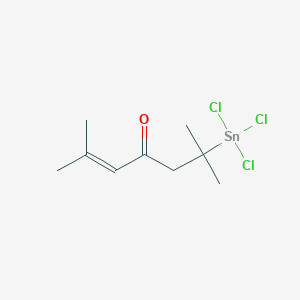

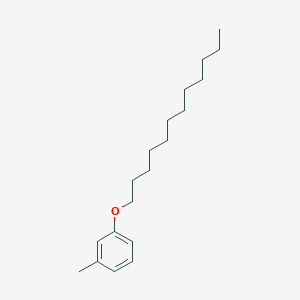

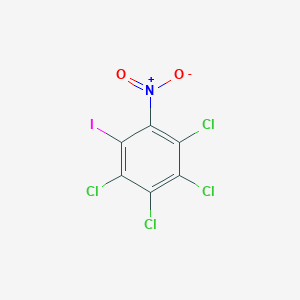
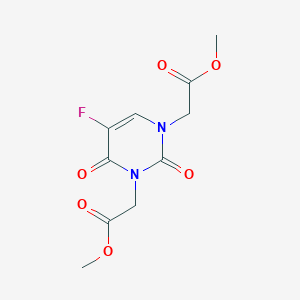
![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)

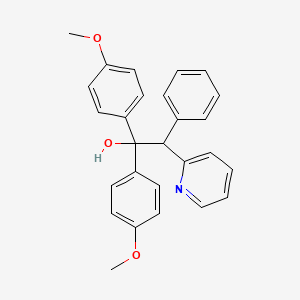
![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
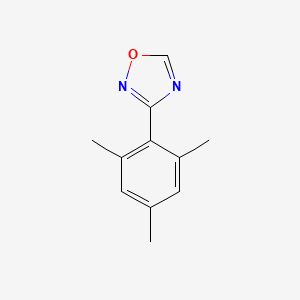
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)

